Cas no 2320221-16-5 (4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine)

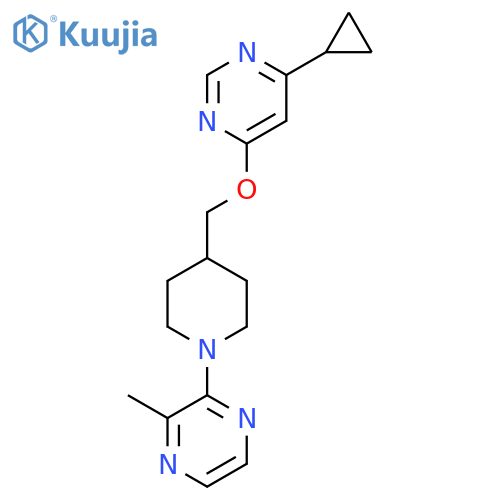

2320221-16-5 structure

商品名:4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine

CAS番号:2320221-16-5

MF:C18H23N5O

メガワット:325.408123254776

CID:5327188

4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

- 2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine

- 4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine

-

- インチ: 1S/C18H23N5O/c1-13-18(20-7-6-19-13)23-8-4-14(5-9-23)11-24-17-10-16(15-2-3-15)21-12-22-17/h6-7,10,12,14-15H,2-5,8-9,11H2,1H3

- InChIKey: NYEUIRZEYRTBPD-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC(C2CC2)=NC=N1)CC1CCN(C2C(C)=NC=CN=2)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 397

- トポロジー分子極性表面積: 64

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6658-5783-20μmol |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-50mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 50mg |

$240.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-3mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-5mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-5μmol |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-2μmol |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-20mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-15mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-10μmol |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6658-5783-1mg |

4-cyclopropyl-6-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine |

2320221-16-5 | 1mg |

$81.0 | 2023-09-07 |

4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

2320221-16-5 (4-cyclopropyl-6-{1-(3-methylpyrazin-2-yl)piperidin-4-ylmethoxy}pyrimidine) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬